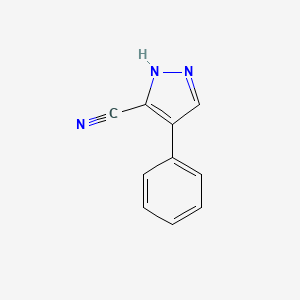

4-phenyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUOCGFYSINYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-phenyl-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a wide array of pharmacologically active compounds. These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are integral to the structure of numerous established drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. Within this important class of compounds, 4-phenyl-1H-pyrazole-3-carbonitrile stands out as a versatile synthetic intermediate. Its unique arrangement of a phenyl ring, a pyrazole core, and a reactive nitrile group makes it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization to support its application in drug discovery and development.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀FN₃ | |

| Molecular Weight | 263.27 g/mol | |

| Form | Solid | |

| InChI Key | GUOWJTMRXPRPAM-UHFFFAOYSA-N | |

| SMILES String | N#CC1=CN(C(C=CC=C2)=C2F)N=C1C3=CC=CC=C3 |

Note: The data presented is for 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, a structurally related compound. Researchers should perform their own analysis for this compound.

Synthesis and Reactivity

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrazole ring. The Vilsmeier-Haack reaction is a notable method for the synthesis of pyrazole-4-carboxaldehydes, which can serve as precursors to nitrile derivatives.

Synthetic Workflow: A Generalized Approach

The synthesis of this compound can be conceptualized through a multi-step process, often starting from readily available precursors. The following diagram illustrates a generalized synthetic workflow.

Caption: Standard analytical workflow for pyrazole derivative characterization.

Expected Spectral Data

While specific spectral data for this compound is not available in the provided search results, general characteristics can be inferred from related structures:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl ring and the protons on the pyrazole ring. The chemical shifts and coupling patterns would be indicative of their specific electronic environments.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the pyrazole ring, and the nitrile carbon.

-

IR Spectroscopy: The IR spectrum would be characterized by a sharp absorption band corresponding to the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. The versatility of this compound as a synthetic intermediate allows for the generation of a wide range of derivatives with potential therapeutic applications. The nitrile group can be elaborated into various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Antiviral

-

Antidepressant

The ability to readily modify the structure of this compound makes it a valuable tool for medicinal chemists aiming to develop novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should

The Discovery and Synthetic Exploration of 4-phenyl-1H-pyrazole-3-carbonitrile: A Technical Guide for Chemical Researchers

Foreword: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties and versatile substitution patterns have given rise to a vast array of compounds with a broad spectrum of biological activities.[1][2] From anti-inflammatory agents to potent anticancer and antimicrobial drugs, the pyrazole core is a recurring motif in modern pharmacopoeia. This guide delves into the specific discovery, synthesis, and characterization of a key member of this family: 4-phenyl-1H-pyrazole-3-carbonitrile. We will explore the fundamental chemistry that underpins its creation and discuss its potential in the ongoing quest for novel therapeutic agents.

Genesis of a Scaffold: The Discovery of this compound

While the pyrazole ring itself was first described by Ludwig Knorr in 1883, the specific discovery of this compound is rooted in the extensive exploration of pyrazole chemistry throughout the 20th century. Early methods for pyrazole synthesis often involved the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The introduction of the cyano group at the 3-position and a phenyl group at the 4-position, however, required more nuanced synthetic strategies.

The first definitive synthesis of this compound can be traced back to the work of Elguero and Jacquier in 1968, as documented in the Bulletin de la Société Chimique de France. Their research on the tautomerism of pyrazoles led to the development of synthetic routes that allowed for precise control over the substitution pattern of the pyrazole ring.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Herein, we detail two robust and widely applicable synthetic protocols.

Multicomponent Condensation: A Convergent Approach

One of the most efficient methods for the synthesis of polysubstituted pyrazoles is the multicomponent reaction (MCR). This strategy allows for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity.

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a close structural analog, provides a well-documented template that can be adapted for the synthesis of the title compound.[3] This reaction typically involves the condensation of a phenylhydrazine, a β-keto-nitrile or a malononitrile derivative, and an aldehyde.

Conceptual Workflow for Multicomponent Synthesis:

Caption: A conceptual workflow for the multicomponent synthesis of this compound.

Experimental Protocol: Three-Component Synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile

This protocol, adapted from the synthesis of related compounds, serves as a foundational method.[3]

-

Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).

-

Knoevenagel Condensation: Stir the mixture at room temperature for 10-15 minutes. The formation of the intermediate benzylidenemalononitrile can be monitored by thin-layer chromatography (TLC).

-

Addition of Phenylhydrazine: To the reaction mixture, add phenylhydrazine (1 mmol).

-

Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a common solvent for these reactions as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

-

Catalyst: Piperidine, a weak base, is an effective catalyst for the initial Knoevenagel condensation between the aldehyde and malononitrile.

-

Reaction Conditions: Refluxing provides the necessary thermal energy to drive the subsequent Michael addition and cyclization-aromatization steps to completion.

The Vilsmeier-Haack Approach: Formylation and Cyclization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed in the synthesis of pyrazoles from hydrazones. This method offers a different strategic approach, starting from a pre-formed hydrazone. The synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established procedure.[4] A subsequent conversion of the carbaldehyde to the carbonitrile would be required to obtain the target molecule.

Conceptual Workflow for Vilsmeier-Haack Synthesis:

Caption: A conceptual workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes

The following protocol for a related compound illustrates the key steps of the Vilsmeier-Haack approach.[4]

-

Hydrazone Formation: A mixture of the appropriate substituted acetophenone (10 mmol) and (2,6-dichloro-4-trifluoromethyl)phenylhydrazine (10 mmol) in ethanol (50 mL) with a catalytic amount of acetic acid is refluxed for 3-4 hours. The resulting hydrazone is isolated by filtration after cooling.

-

Vilsmeier-Haack Reaction: The dried hydrazone (5 mmol) is added to a pre-cooled (0 °C) Vilsmeier reagent, prepared by the dropwise addition of POCl₃ (15 mmol) to DMF (10 mL). The reaction mixture is then heated to 80-90 °C for several hours.

-

Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.

-

Purification: The crude pyrazole-4-carbaldehyde is purified by column chromatography on silica gel.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm). A singlet for the C5-H of the pyrazole ring. A broad singlet for the N-H proton (can be exchangeable with D₂O). |

| ¹³C NMR | Resonances for the phenyl carbons. Signals for the pyrazole ring carbons. A characteristic signal for the nitrile carbon (~115-120 ppm). |

| FT-IR | A sharp absorption band for the C≡N stretch (~2220-2260 cm⁻¹). N-H stretching vibration (~3100-3300 cm⁻¹). C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (169.19 g/mol ). |

Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific instrumentation used.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of pyrazole derivatives exhibits a remarkable range of pharmacological activities, suggesting significant potential for this compound in drug discovery programs.[5][6]

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives.[7][8][9] These compounds have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer. The proposed mechanisms of action are diverse and include the inhibition of key enzymes such as kinases, disruption of cell cycle progression, and induction of apoptosis. For instance, certain pyrazole-containing compounds have demonstrated significant inhibitory effects on cancer cell lines with IC₅₀ values in the low micromolar range.[7] The phenyl and cyano substituents on the pyrazole core of this compound are features often associated with potent biological activity.

Antimicrobial Activity

The pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][10] Pyrazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the aromatic phenyl group and the electron-withdrawing nitrile group in this compound may contribute to its potential as an antimicrobial agent. Studies on related pyrazole-4-carbonitrile derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[2]

Potential Biological Signaling Pathway Involvement:

Caption: Postulated biological signaling pathways potentially modulated by this compound based on the activities of related compounds.

Future Directions and Conclusion

This compound represents a synthetically accessible and promising scaffold for further investigation in medicinal chemistry. While its own biological profile is yet to be fully elucidated in the public domain, the wealth of data on related pyrazole derivatives strongly suggests its potential as a lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on:

-

Definitive Biological Screening: A comprehensive evaluation of this compound against a panel of cancer cell lines and microbial strains is warranted to determine its specific activity and potency.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with modifications to the phenyl ring and substitutions at the N1 position of the pyrazole ring would provide valuable insights into the structural requirements for optimal biological activity.

-

Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives.

References

-

Hafez, H. N. Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Al-Otaibi, A. M., et al. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 2018. [Link]

-

Volochnyuk, D. M., et al. Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 2021. [Link]

-

Neshan, F. A., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2021. [Link]

-

Abdel-Wahab, B. F., et al. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 2012. [Link]

-

Inceler, N. Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 2020. [Link]

-

Reddy, T. S., et al. Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2011. [Link]

-

Bulletin de la Société Chimique de France. SciSpace. (1968). [Link]

-

Kravchenko, A. N., et al. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. Russian Chemical Bulletin, 2021. [Link]

- Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, 1992.

-

Abdel-Wahab, A. H. F., et al. One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 2021. [Link]

-

Li, W., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. [Link]

-

Patel, K. D., et al. Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 2023. [Link]

-

Al-Awadi, N. A., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2001. [Link]

-

Yang, J., et al. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Molecules, 2011. [Link]

-

Yang, J., et al. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 2011. [Link]

-

El-Shehry, M. F., et al. Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Current Organic Synthesis, 2010. [Link]

-

Alkorta, I., et al. The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 2015. [Link]

Sources

- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. srrjournals.com [srrjournals.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 4-phenyl-1H-pyrazole-3-carbonitrile: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active agents.[1][2] Among its myriad derivatives, 4-phenyl-1H-pyrazole-3-carbonitrile represents a particularly versatile and valuable core structure. Its unique arrangement of a phenyl ring, a reactive nitrile group, and the pyrazole heterocycle provides a foundation for the development of diverse molecular entities. This technical guide offers an in-depth exploration of the this compound scaffold, detailing its primary synthetic routes, chemical reactivity, and significant, field-proven applications in drug discovery, with a particular focus on its roles as a potent kinase inhibitor and a broad-spectrum antimicrobial agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Synthesis Strategies: Constructing the Core Scaffold

The efficient synthesis of the this compound core is critical for its exploration and application. Several methodologies have been developed, with multicomponent reactions being particularly favored for their atom economy and operational simplicity.

One-Pot Three-Component Synthesis (Preferred Route)

The most efficient and environmentally benign approach is a one-pot, three-component condensation reaction.[3] This method involves the reaction of an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and phenylhydrazine.

The causality of this reaction sequence is elegant and robust. First, a Knoevenagel condensation occurs between benzaldehyde and malononitrile, typically catalyzed by a mild base, to form an intermediate benzylidene malononitrile. The subsequent addition of phenylhydrazine initiates a Michael addition, followed by an intramolecular cyclization and dehydration/aromatization to yield the final pyrazole product. The use of green catalysts like sodium chloride in aqueous media has been shown to accelerate the reaction, making this a highly attractive and sustainable method.[3]

Microwave-Assisted Synthesis

To further enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has been successfully applied. Low-power microwave irradiation can dramatically reduce reaction times while maintaining excellent yields.[4] This technique accelerates the rate-limiting steps of the reaction, providing a rapid route to the desired pyrazole-4-carbonitrile derivatives.[4]

Chemical Properties and Reactivity

The this compound scaffold is rich in chemical functionality, making it an ideal starting point for further synthetic elaboration. The primary sites of reactivity are the nitrile group and the N1 and C5 positions of the pyrazole ring.

-

Nitrile Group (CN) Transformations: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or converted into a tetrazole ring. These transformations allow for the introduction of new pharmacophores and hydrogen bonding capabilities, which are crucial for modulating biological activity.

-

N1-Substitution: The N1-H of the pyrazole ring can be readily alkylated or arylated, allowing for the exploration of structure-activity relationships (SAR) at this vector. This position is often modified to tune the pharmacokinetic properties of the molecule or to introduce moieties that can form additional interactions with a biological target.

-

Cross-Coupling Reactions: The pyrazole core can be functionalized with halogens, which then serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This enables the introduction of diverse aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from the core scaffold.

Biological Activities and Therapeutic Applications

The this compound framework is a validated "privileged structure" in drug discovery, demonstrating a wide array of biological activities.

Kinase Inhibition

Kinases are critical targets in oncology and inflammatory diseases, and the pyrazole scaffold is a well-established hinge-binding motif for many kinase inhibitors.[2][6] Derivatives of this compound have been investigated as potent inhibitors of several key kinase families.

-

JAK/Aurora Kinases: Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have demonstrated potent, multi-targeted inhibition of Janus kinases (JAK2/3) and Aurora kinases (A/B).[7] For instance, compound 10e from a reported series showed significant inhibition of JAK2 (IC₅₀ = 0.166 μM), JAK3 (IC₅₀ = 0.057 μM), Aurora A (IC₅₀ = 0.939 μM), and Aurora B (IC₅₀ = 0.583 μM).[7] This polypharmacology can be advantageous in treating complex diseases like cancer by simultaneously blocking multiple oncogenic signaling pathways.[7] The pyrazole core typically forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

AKT Kinase: Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles derived from pyrazolone precursors, have been identified as inhibitors of AKT2/PKBβ.[8] AKT signaling is a major oncogenic pathway, and its inhibition is a validated strategy in glioma and other cancers.[8]

Table 1: Representative Kinase Inhibition Data for Pyrazole Derivatives

| Compound Class | Target Kinase(s) | IC₅₀ (μM) | Therapeutic Area | Reference |

| 3-(Imidazolyl)pyrazoles | JAK2 / JAK3 | 0.166 / 0.057 | Oncology | [7] |

| 3-(Imidazolyl)pyrazoles | Aurora A / B | 0.939 / 0.583 | Oncology | [7] |

| Pyrano[2,3-c]pyrazoles | AKT1 / AKT2 | 14 / 12 | Oncology (Glioma) | [8] |

| Pyrazole-based | CDK1 | 1.52 - 2.38 | Oncology | [2] |

Antimicrobial Activity

Derivatives of the pyrazole-carbonitrile scaffold have consistently demonstrated significant antimicrobial properties against a range of pathogens.[9][10]

-

Antibacterial Activity: Studies have shown that functionalized pyrazoles possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12][13] The mechanism often involves the inhibition of essential cellular processes.

-

Antifungal Activity: The scaffold has also been effective against fungal strains, including species of Candida.[14][15] The lipophilicity imparted by the phenyl group combined with the hydrogen bonding capacity of the pyrazole ring likely contributes to its ability to disrupt fungal cell membranes or inhibit key enzymes.

Table 2: Antimicrobial Activity of Representative Pyrazole-4-Carbonitrile Derivatives

| Derivative Class | Pathogen | Activity Metric | Result | Reference |

| 2,3-dihydro-1H-pyrazole-4-carbonitriles | S. aureus | MIC (μg/mL) | 12.5 - 25 | [14] |

| 2,3-dihydro-1H-pyrazole-4-carbonitriles | C. albicans | MIC (μg/mL) | 6.25 - 12.5 | [14] |

| 5-Aryltriazenyl-1-phenyl-1H-pyrazoles | S. aureus | MIC (μg/mL) | 3.9 | [9] |

| 5-Aryltriazenyl-1-phenyl-1H-pyrazoles | E. coli | MIC (μg/mL) | 7.8 | [9] |

Experimental Protocols

To facilitate the practical application of the information in this guide, detailed, field-proven protocols are provided below.

Protocol: One-Pot Synthesis of 5-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established three-component reaction methodologies.[3][4]

Materials:

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of piperidine or sodium chloride[3]

Procedure:

-

To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) or NaCl (0.1 mmol).

-

Stir the mixture at room temperature for 10-15 minutes. The formation of the Knoevenagel condensation product may be observed as a precipitate.[3]

-

Add phenylhydrazine (1 mmol) to the reaction mixture.

-

Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a standard protocol for evaluating the antimicrobial activity of synthesized compounds.[13]

Materials:

-

Synthesized pyrazole compound (dissolved in DMSO, e.g., 100 µg/mL)

-

Bacterial strains (S. aureus, E. coli) and/or fungal strains (C. albicans)

-

Muller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Tolnaftate) as positive controls

-

DMSO as a negative control

-

Sterile cork borer (6 mm diameter)

Procedure:

-

Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare a microbial inoculum of the test pathogen and evenly spread it over the surface of the agar plate using a sterile swab to create a lawn.

-

Using a sterile cork borer, create uniform wells (6 mm diameter) in the agar.

-

Carefully add a fixed volume (e.g., 50 µL) of the test compound solution (100 µg/mL in DMSO) into one of the wells.

-

Similarly, add the positive control (standard antibiotic/antifungal) and negative control (DMSO) to separate wells on the same plate.

-

Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.[13]

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

-

Compare the inhibition zones of the test compounds with those of the positive and negative controls to determine their relative antimicrobial efficacy.

Conclusion and Future Outlook

The this compound scaffold is a high-value chemical entity with proven significance in medicinal chemistry. Its straightforward and efficient synthesis, coupled with its versatile chemical reactivity, makes it an ideal platform for generating diverse compound libraries. The consistent and potent biological activities reported for its derivatives, particularly in kinase inhibition and antimicrobial applications, underscore its therapeutic potential.

Future research should focus on leveraging advanced synthetic methodologies, such as flow chemistry, for the large-scale production of this core. Furthermore, detailed structure-based design, guided by co-crystal structures of pyrazole derivatives with their target proteins, will enable the development of next-generation inhibitors with enhanced potency and selectivity. The exploration of this scaffold against emerging drug-resistant microbial strains and novel kinase targets remains a promising and critical avenue for future drug discovery efforts.

References

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Klipa, D., Cikotiene, I., & Vektariene, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Mabkhot, Y. N., Al-Majid, A. M., Al-Showiman, S. S., Al-Har, M. S., Barakat, A., & Al-shgroud, M. S. (2018). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 23(11), 2910. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., Al-Kandari, H., & Ibrahim, Y. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(10), 4038-4058. [Link]

-

Patil, S. A., et al. (2011). Synthesis and Pharmacological Activities of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(1), 153-157. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

-

Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67(7), o1783-o1784. [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1205123. [Link]

-

Abdel Hafez, O. M., Nassar, M. I., El-Kousy, S. M., & Abdel-Wahab, A. F. (2014). Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities. Acta Poloniae Pharmaceutica, 71(4), 593-601. [Link]

-

Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1685. [Link]

-

Kumar, A., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1655. [Link]

-

Vaskevych, R. I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7859-7870. [Link]

-

Research Summary. (2024). Synthesis and biological study of new pyrazole-4-carbonitriles. [Link]

-

Wathieu, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13328. [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

-

Al-Obaidi, A. S. M., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 450-459. [Link]

-

Cheng, X.-L., et al. (2010). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 66(Pt 1), o149. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to Pyrazole Carbonitrile Scaffolds in Modern Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique chemical architecture imparts a wide spectrum of pharmacological activities, making it a cornerstone in the design of novel therapeutics.[2][3] When functionalized with a carbonitrile (-C≡N) group, the resulting pyrazole carbonitrile scaffold gains distinct electronic properties and hydrogen bonding capabilities, enhancing its potential as a versatile building block in drug development. This guide provides an in-depth exploration of the synthesis, biological significance, and medicinal chemistry of pyrazole carbonitrile derivatives, intended for researchers, scientists, and professionals in the field of drug discovery.

The Pyrazole Carbonitrile Core: A Scaffold of Significance

Pyrazole and its derivatives are integral to a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic potential of this moiety.[1][4][5] The introduction of a carbonitrile group is a strategic decision in medicinal chemistry. The nitrile's strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

The 5-aminopyrazole-4-carbonitrile substructure is particularly noteworthy. Its highly reactive amino and cyano functional groups serve as versatile handles for synthetic elaboration, allowing for the construction of diverse and complex fused heterocyclic systems with significant therapeutic potential.[6] This versatility has positioned pyrazole carbonitriles as critical intermediates in the synthesis of high-value compounds, such as Encorafenib, a kinase inhibitor used in melanoma treatment.[7]

Synthesis of Pyrazole Carbonitrile Scaffolds: A Mechanistic Perspective

The construction of the pyrazole carbonitrile core is most efficiently achieved through multicomponent reactions (MCRs), which offer operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.[1]

The Cornerstone: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

A prevalent and highly efficient method for synthesizing the 5-amino-1H-pyrazole-4-carbonitrile scaffold is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine).[8][9][10]

The causality behind this reaction's success lies in its sequential nature, beginning with a Knoevenagel condensation between the aldehyde and the active methylene compound, malononitrile. This is followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of catalyst is critical for optimizing reaction times and yields while adhering to the principles of green chemistry.

Below is a logical workflow for the synthesis and subsequent evaluation of these scaffolds.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Significance of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the profound biological significance of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the core chemical features that underpin their diverse pharmacological activities, delve into their mechanisms of action across various therapeutic areas, and provide practical insights into their synthesis and structure-activity relationships. This guide moves beyond a simple cataloging of activities to offer a causal understanding of why this heterocyclic system continues to yield groundbreaking therapeutics.

The Pyrazole Core: A Nexus of Physicochemical and Biological Advantage

The enduring prevalence of the pyrazole moiety in clinically successful drugs is not accidental. It stems from a unique combination of physicochemical properties that make it an ideal building block for bioactive molecules.[1][2][3][4][5] The pyrazole ring is aromatic, conferring planarity and stability. The two nitrogen atoms introduce a dipole moment and the capacity for hydrogen bonding, with one nitrogen acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type).[4] This dual nature allows for intricate and specific interactions with biological targets.[4]

Furthermore, the pyrazole ring is relatively resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles in drug candidates.[6] Its ability to serve as a bioisostere for other aromatic systems, such as phenyl rings, allows for the fine-tuning of properties like solubility and lipophilicity, which are critical for drug efficacy and safety.[4]

Anti-inflammatory Activity: From COX-2 Inhibition to Broader Mechanisms

Perhaps the most celebrated therapeutic application of pyrazole derivatives is in the management of inflammation. The discovery of celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of arthritis and pain by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][7]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[7] The selective inhibition of COX-2 by pyrazole derivatives like celecoxib is attributed to their unique V-shaped conformation, which allows them to fit into the larger, more flexible active site of COX-2 while being too bulky to bind effectively to the narrower active site of COX-1.[7] This selectivity spares the gastrointestinal tract from the adverse effects associated with non-selective NSAIDs.[7]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

Key structural features contribute to the potent and selective COX-2 inhibitory activity of diarylpyrazoles:

-

1,5-Diaryl Substitution: The presence of two aryl rings at the 1- and 5-positions of the pyrazole ring is crucial.

-

Sulfonamide/Sulfone Moiety: A para-sulfonamide or sulfone group on one of the aryl rings is a hallmark of many selective COX-2 inhibitors, as it can interact with a specific hydrophilic side pocket in the COX-2 active site.

-

Trifluoromethyl Group: The presence of a trifluoromethyl group on the other aryl ring enhances potency.

Beyond COX-2: Emerging Anti-inflammatory Mechanisms

Recent research has revealed that the anti-inflammatory properties of pyrazole derivatives extend beyond COX-2 inhibition.[7] Some derivatives have been shown to modulate other key inflammatory mediators, including:

-

Cytokine Modulation: Certain pyrazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

-

NF-κB Suppression: Inhibition of the NF-κB signaling pathway, a central regulator of inflammation, represents another promising avenue.[7]

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold has emerged as a prolific source of novel anticancer agents, with derivatives demonstrating efficacy against a wide range of malignancies.[10][11][12][13][14][15] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Pyrazole derivatives have proven to be exceptional platforms for the design of potent and selective kinase inhibitors.[16][17][18]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazole-based compounds have shown potent inhibitory activity against various CDKs.[10][19]

-

EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in several cancers. Pyrazole derivatives have been developed as effective inhibitors of these receptor tyrosine kinases.[12][15]

-

BTK and JAK Inhibition: Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) are crucial in the signaling of various hematopoietic cancers. Pyrazole-containing drugs like ibrutinib and ruxolitinib have shown significant clinical success by targeting these kinases.[6][16][20]

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives exhibit a range of other anticancer activities:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can induce cell cycle arrest and apoptosis.

-

DNA Intercalation: Some pyrazoles can bind to DNA, interfering with replication and transcription.[10]

-

Induction of Apoptosis: Many pyrazole derivatives can trigger programmed cell death in cancer cells through various mechanisms.

| Compound Class | Target | Cancer Type | IC50 Value | Reference |

| Pyrazolo[1,5-a]pyrimidines | PIM-1 Kinase | HCT116 (Colon) | 0.60 µM | [19] |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | HCT116 (Colon) | 1.7 µM | [19] |

| Pyrazole Carbaldehydes | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [19] |

| Polysubstituted Pyrazoles | DNA Binding | HepG2 (Liver) | 2 µM | [10] |

Antimicrobial and Antiviral Potential

The pyrazole scaffold is also a valuable template for the development of agents to combat infectious diseases.[21][22][23][24][25][26][27]

Antibacterial Activity

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[25] Their mechanisms often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The incorporation of pyrazole moieties into existing antibiotic scaffolds has also been a successful strategy to overcome drug resistance.[25] For instance, pyrazole-containing cephalosporins like cefoselis and ceftolozane are effective against resistant bacterial strains.[25]

Antifungal and Antiviral Activities

Several pyrazole derivatives have exhibited promising antifungal activity against a range of pathogenic fungi.[21][23][24] In the antiviral arena, the pyrazole nucleus is present in compounds with activity against various viruses, including HIV.[23] The recently approved drug lenacapavir, which contains a complex pyrazole-derived core, is a first-in-class HIV capsid inhibitor.[6][20]

Synthesis of Biologically Active Pyrazole Derivatives: A Methodological Overview

The synthetic versatility of the pyrazole ring has been a major driver of its widespread use in drug discovery.[1][28][29] Several robust and efficient methods exist for the construction of the pyrazole core and its subsequent functionalization.

Classical Knorr Pyrazole Synthesis and its Variations

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a cornerstone of pyrazole synthesis.[1][29] This method allows for the facile introduction of substituents at various positions of the pyrazole ring.

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, regioselectivity, and environmental sustainability:

-

1,3-Dipolar Cycloaddition: The reaction of a nitrile imine with an alkyne or alkene provides a powerful and regioselective route to pyrazoles.[1]

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials offer a highly efficient means of generating complex pyrazole derivatives.[1][28]

-

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[28][29]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Condensation

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

-

1-(4-chlorophenyl)-3-butanone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 1-(4-chlorophenyl)-3-butanone (1 mmol) in ethanol (10 mL).

-

Add phenylhydrazine (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

-

Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Future Perspectives and Conclusion

The biological significance of pyrazole derivatives is undeniable and continues to expand. Future research will likely focus on several key areas:

-

Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets offers the potential for enhanced efficacy and reduced drug resistance, particularly in complex diseases like cancer.[7]

-

Exploration of New Biological Space: The application of novel synthetic methodologies will enable the creation of previously inaccessible pyrazole derivatives, opening up new avenues for biological screening.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- (PDF)

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: )

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )

- Multi-step Synthesis of Novel Pyrazole Deriv

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: )

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: )

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Mini review on anticancer activities of Pyrazole Deriv

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (URL: )

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: )

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: )

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: )

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. (URL: )

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Some examples of pyrazole based commercial drugs and bioactive molecules.

- Examples of pyrazole‐containing drugs and their pharmacological activities.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. srrjournals.com [srrjournals.com]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. jchr.org [jchr.org]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. mdpi.com [mdpi.com]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of 4-Phenyl-1H-pyrazole-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 4-phenyl-1H-pyrazole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and established roles in drug discovery. We will explore its significance as a pharmacophore, particularly in the development of kinase inhibitors and anticancer agents, supported by a critical examination of the structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic system in their therapeutic programs.

Introduction: The Ascendancy of the Pyrazole Scaffold

Pyrazole and its derivatives have long been a cornerstone of medicinal chemistry, prized for their metabolic stability and their ability to engage in a variety of non-covalent interactions with biological targets.[1] The inherent features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, make it an ideal building block for crafting molecules with tailored pharmacological profiles. The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and its affinity and selectivity for a given target.

Among the vast landscape of pyrazole-based structures, the this compound motif has emerged as a particularly fruitful scaffold. The strategic placement of a phenyl group at the 4-position and a carbonitrile at the 3-position imbues this core with a unique combination of steric and electronic properties that have been successfully exploited in the design of potent and selective modulators of various enzymes and receptors.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily revolving around the formation of the pyrazole ring from acyclic precursors. A plausible and efficient approach involves a multi-step sequence starting from readily available materials.

Proposed Synthetic Protocol:

A robust synthesis can be envisioned starting from phenylacetonitrile. The following protocol is a composite of established methodologies for the synthesis of substituted pyrazole-carbonitriles.

Step 1: Synthesis of 3-amino-2-phenylacrylonitrile

This initial step involves the condensation of phenylacetonitrile with a suitable one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), to generate an enaminonitrile intermediate.

-

Reagents and Conditions:

-

Phenylacetonitrile (1.0 eq)

-

Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Reaction is typically carried out neat or in a high-boiling solvent such as DMF.

-

Heat at 80-100 °C for 2-4 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is often purified by recrystallization from a suitable solvent system like ethanol/water.

-

Step 2: Cyclization to form this compound

The resulting enaminonitrile is then cyclized with hydrazine hydrate to form the pyrazole ring.

-

Reagents and Conditions:

-

3-amino-2-phenylacrylonitrile (1.0 eq)

-

Hydrazine hydrate (1.5 eq)

-

Solvent: Ethanol or acetic acid.

-

Reflux for 4-8 hours.

-

Monitor reaction progress by TLC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

The this compound Scaffold as a Pharmacophore

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound core embodies several key pharmacophoric features:

-

Aromatic Phenyl Group at C4: This bulky, hydrophobic group plays a crucial role in establishing van der Waals and π-π stacking interactions within the binding pockets of target proteins.[2][3] Its presence and orientation can significantly influence a compound's affinity and selectivity. The phenyl ring also provides a convenient handle for further structural modifications to probe the steric and electronic requirements of the binding site.

-

Electron-Withdrawing Carbonitrile at C3: The nitrile group is a potent hydrogen bond acceptor and can engage in crucial interactions with donor residues in the active site of an enzyme or the ligand-binding domain of a receptor. Its linear geometry and electronic properties can also contribute to the overall conformational rigidity of the molecule.

-

Pyrazole Core: The pyrazole ring itself is a versatile component of the pharmacophore. The N1 position can be readily substituted to modulate pharmacokinetic properties or to introduce additional binding interactions. The N2 nitrogen can act as a hydrogen bond acceptor.

Pharmacophoric Features Diagram:

Caption: Key pharmacophoric elements of the this compound scaffold.

Therapeutic Applications and Biological Activities

While direct biological data for the unsubstituted this compound is not extensively reported in publicly available literature, the widespread and significant activities of its close derivatives provide a strong indication of its therapeutic potential.

Anticancer Activity

The pyrazole scaffold is a well-established framework for the development of anticancer agents.[4] Derivatives of 4-phenyl-pyrazole have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |

| Pyrazole-Indole Hybrids | HepG2, HCT-116, MCF-7, A549 | 6.1 µM to 38.9 µM | [5] |

| Thiazolyl-Pyrazoline Derivatives | MCF-7 | 0.07 µM | [2] |

| 3,5-Disubstituted Pyrazoles | A549, HeLa, MCF-7 | 5.8 µM to 9.8 µM | [2] |

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The phenyl group can occupy the hydrophobic region of the ATP-binding site, while the pyrazole core can form key hydrogen bonds with the hinge region of the kinase.

Derivatives of pyrazole have been shown to inhibit a variety of kinases, including:

-

AKT2/PKBβ: A serine/threonine kinase involved in cell survival and proliferation.[3]

-

Janus Kinases (JAK2/3): Critical mediators of cytokine signaling.[6]

-

Aurora Kinases (A/B): Essential for mitotic progression.[6]

-

Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]

Signaling Pathway Diagram: Kinase Inhibition

Caption: Inhibition of key signaling pathways by pyrazole-based kinase inhibitors.

Antimicrobial Activity

The pyrazole nucleus is also a feature of many compounds with antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.[8][9] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

-

Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the C4-phenyl ring are critical for modulating biological activity. Electron-withdrawing groups, such as halogens, can enhance potency in some cases, likely by influencing the electronic properties of the ring and its interactions with the target.[2]

-

Modification of the 3-Carbonitrile Group: While the carbonitrile is a potent hydrogen bond acceptor, its replacement with other groups such as amides, esters, or small heterocycles can be explored to optimize binding and pharmacokinetic properties.

-

Substitution at the N1 Position: The N1 position of the pyrazole ring is a key vector for structural modification. Alkylation or arylation at this position can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can also be used to introduce additional interactions with the target protein.

SAR Logic Diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Pyrazole Heterocycle in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents across a wide spectrum of diseases.[3][4] From blockbuster anti-inflammatory drugs to life-saving anticancer agents and beyond, the versatility of the pyrazole core continues to inspire the development of novel therapeutics.[5][6] This technical guide provides a comprehensive overview of the significant and expanding therapeutic applications of pyrazole compounds, delving into their mechanisms of action, showcasing key examples of marketed drugs and promising clinical candidates, and providing detailed experimental protocols for their biological evaluation.

I. Anti-inflammatory Applications: Targeting the Cyclooxygenase (COX) Pathway

One of the most well-established therapeutic applications of pyrazole compounds is in the management of pain and inflammation.[7] This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[8]

A. Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based drugs are attributed to their selective inhibition of COX-2.[9][10] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[11] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[11] By selectively inhibiting COX-2, pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) can effectively reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

A prime example of a selective COX-2 inhibitor is Celecoxib (Celebrex®).[9][10] Its diaryl-substituted pyrazole structure allows it to bind to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[10] This selective binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[12][13]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening pyrazole compounds for their ability to inhibit COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Horseradish peroxidase (HRP)

-

Test pyrazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, HRP, and the fluorometric probe in each well of a 96-well plate.

-

Add the test pyrazole compound at various concentrations to the respective wells. Include wells with the positive control and a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the COX-2 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Start the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex™ Red) over time.

-

Calculate the rate of reaction for each concentration of the test compound and the controls.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

II. Anticancer Applications: A Multifaceted Approach to Combat Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to inhibit tumor growth and induce cancer cell death.[14][15]

A. Mechanisms of Action in Oncology

The anticancer activity of pyrazole compounds is diverse and can involve:

-

Kinase Inhibition: Many pyrazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[14]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

-

DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[14]

B. Quantitative Data: IC50 Values of Pyrazole Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF7 (Breast) | 2.82 | [12] |

| 1,4-benzoxazine-pyrazole hybrid (Compound 23) | A549 (Lung) | 6.28 | [12] |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 (Lung) | 8.21 | [12] |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | HCT116 (Colon) | 19.56 | [12] |

| 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Breast) | 14.97 (24h) | [16] |

| 3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Breast) | 6.45 (48h) | [16] |

| Pyrazoline 2 | Hs578T (Breast) | 12.63 | [17] |

| Pyrazoline 5 | Hs578T (Breast) | 3.95 | [17] |

| Pyrazoline 5 | MDA MB 231 (Breast) | 21.55 | [17] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test pyrazole compounds

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]

-